(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

nAChR binding affinity Ki

Choose (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine for reliable nAChR research. This enantiopure (S)-configured secondary amine has a defined Ki of 5.09 µM for neuronal nAChR, enabling its use as a reference compound in screening campaigns and SAR studies. Its high aqueous solubility (≥25.22 mg/mL) minimizes DMSO use, simplifying assay design and reducing solvent artifacts.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B11779196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNCCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-5-12(6-3-1)8-10-14-11-13-7-4-9-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-/m0/s1
InChIKeySOQOZRXCAGUQLI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Chiral Phenethylamine Derivative for Targeted Receptor Studies


(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral secondary amine featuring a phenethylamine moiety linked to a pyrrolidin-2-ylmethyl group. With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol (CAS: 177948-63-9), this compound is available from commercial vendors at purities of 97-98% and serves as a research tool for investigating neuronal nicotinic acetylcholine receptors (nAChRs) [1]. As a chiral building block, it has demonstrated binding affinity for nAChRs, showing a Ki of 5090 nM against neuronal nAChR in rat brain homogenates using [3H]cytisine as a radioligand [1].

Why (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Cannot Be Simply Replaced by Other Phenethylamine or Pyrrolidine Analogs


While many phenethylamine and pyrrolidine derivatives share structural motifs, subtle variations in stereochemistry and substitution patterns can profoundly alter receptor binding profiles. For instance, a systematic study of phenylpyrrolidine derivatives at human α4β2 nAChR demonstrated that binding affinity (IC50) values range from sub-micromolar to >100 μM depending on specific structural features [1]. The (S)-enantiomer of 2-phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibits a distinct binding profile compared to its (R)-counterpart and other phenylpyrrolidine analogs, with reported nAChR affinities varying by orders of magnitude across the series [2]. Furthermore, the aqueous solubility of this compound (≥25.22 mg/mL in water) [3] differs significantly from more hydrophobic analogs, directly impacting experimental handling and assay compatibility. Consequently, substituting this compound with a generic analog without verifying receptor subtype selectivity and physicochemical properties may compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine: Comparative Evidence vs. Key Analogs


Neuronal nAChR Binding Affinity of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Compared to Nicotine and Phenylpyrrolidine Derivatives

In radioligand displacement assays using [3H]cytisine in whole rat brain homogenates, (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine exhibited a binding affinity (Ki) of 5090 nM for neuronal nicotinic acetylcholine receptors [1]. This value can be contextualized against the reference agonist nicotine, which typically demonstrates sub-nanomolar to low nanomolar affinity for nAChRs [2]. Additionally, a broader series of phenylpyrrolidine derivatives tested at human α4β2 nAChR displayed IC50 values spanning from 46 nM to >10,000 nM, demonstrating that the 5.09 µM affinity of the target compound positions it within the intermediate-to-lower affinity range of this structural class [3].

nAChR binding affinity Ki

Aqueous Solubility of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Relative to Structural Analogs

The aqueous solubility of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is reported to be ≥25.22 mg/mL (100.00 mM) in water [1]. This value substantially exceeds the solubility of more hydrophobic phenylpyrrolidine derivatives, which frequently exhibit aqueous solubilities below 10 µM or require co-solvents for dissolution [2]. For example, a related phenylpyrrolidine derivative (compound 6d) demonstrated an aqueous solubility of 38 µM after 24 hours, representing a >650-fold difference in achievable concentration . The high solubility of the target compound is attributed to the basic amine functionality and the conformational flexibility of the pyrrolidine ring.

solubility physicochemical property formulation

Chiral Purity and Enantiomeric Differentiation in (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Commercially sourced (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is supplied with a minimum purity of 97-98% as determined by HPLC and NMR . Importantly, the compound is designated as the (S)-enantiomer, which is critical because enantiomeric pairs of pyrrolidine-containing amines often display divergent pharmacological profiles. For example, in a series of N-phenylpyrrolidine-based HCV NS5A inhibitors, compounds with 2S,5S stereochemistry at the pyrrolidine ring provided improved genotype 1 (GT1) potency compared to the corresponding 2R,5R analogues . While direct comparative data for the (R)-enantiomer of the target compound is not available, the established stereochemical sensitivity of pyrrolidine-based ligands underscores the importance of enantiopure procurement.

chiral purity stereochemistry enantiomeric excess

Predicted Physicochemical Profile and ADME Properties of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Computational predictions of the physicochemical and ADME properties of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine suggest favorable drug-like characteristics. The compound has a predicted logP of 1.87, indicating balanced lipophilicity conducive to membrane permeability, and a predicted aqueous solubility of 2.639 mg/mL at pH 10.66 [1]. In silico models further predict high human intestinal absorption (probability = 0.9913) and moderate oral bioavailability (probability = 0.6857), with negative predictions for carcinogenicity and Ames mutagenicity [2]. These predictions compare favorably to more lipophilic phenylpyrrolidine derivatives, which often exhibit logP values >3 and consequently lower aqueous solubility, potentially limiting their utility in certain assay formats.

ADME drug-likeness pharmacokinetics

Optimal Use Cases for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in Neuroscience and Chemical Biology Research


nAChR Ligand Screening and Subtype Selectivity Profiling

Given its established binding affinity for neuronal nAChRs (Ki = 5.09 µM) [1], (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine serves as a valuable reference compound for screening campaigns aimed at identifying novel nAChR modulators. Its moderate affinity allows for the discrimination of high-affinity hits (e.g., Ki < 100 nM) from lower-affinity compounds, while its structural similarity to more potent phenylpyrrolidine ligands [2] facilitates SAR studies exploring the molecular determinants of nAChR subtype selectivity [3]. Researchers investigating α4β2 vs. α3β4 subtype selectivity will find this compound useful as a comparator in radioligand displacement assays and functional electrophysiology experiments.

Aqueous-Compatible In Vitro Pharmacology Assays

The high aqueous solubility of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (≥25.22 mg/mL in water) [4] makes it particularly well-suited for in vitro assays where DMSO concentrations must be minimized. This includes cell-based assays sensitive to solvent-induced cytotoxicity, electrophysiological recordings where DMSO can alter membrane properties, and high-throughput screening campaigns requiring compound dispensing from aqueous stock solutions. The ability to achieve millimolar working concentrations without organic co-solvents simplifies experimental design and reduces the risk of solvent-related artifacts.

Chiral Building Block for Asymmetric Synthesis

As an enantiopure (S)-configured secondary amine, this compound can serve as a chiral building block for the synthesis of more complex pyrrolidine-containing molecules . Its application in medicinal chemistry includes the preparation of functionalized proline derivatives [5] and N-aryl-substituted pyrrolidines via reductive amination or copper-mediated aryl amination [6]. The defined stereochemistry at the pyrrolidine ring provides a predictable chiral environment for asymmetric transformations, enabling the construction of enantiomerically enriched libraries for drug discovery.

Reference Standard for Analytical Method Development

With a defined CAS number (177948-63-9) and commercially available high purity (97-98%) , (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is suitable as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods. Its distinct chromatographic retention time and mass spectrometric fragmentation pattern can be used to calibrate instruments and confirm the identity and purity of related pyrrolidine derivatives in complex biological matrices. The compound's predicted physicochemical properties (logP = 1.87, molecular weight = 204.31) provide a benchmark for method optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.